3-(4-Chlorophenyl)-2,2-dimethyl-3-oxopropanenitrile
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Overview
Description
3-(4-Chlorophenyl)-2,2-dimethyl-3-oxopropanenitrile is an organic compound with a molecular formula of C11H10ClNO It is characterized by the presence of a chlorophenyl group, a nitrile group, and a ketone group attached to a central carbon atom
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-Chlorophenyl)-2,2-dimethyl-3-oxopropanenitrile typically involves the reaction of 4-chlorobenzaldehyde with malononitrile in the presence of a base such as sodium ethoxide. The reaction proceeds through a Knoevenagel condensation, followed by cyclization and dehydration steps to yield the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the process more sustainable.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of carboxylic acids.
Reduction: Reduction of the nitrile group can yield primary amines.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide.
Major Products Formed:
Oxidation: Formation of 3-(4-chlorophenyl)-2,2-dimethyl-3-oxopropanoic acid.
Reduction: Formation of 3-(4-chlorophenyl)-2,2-dimethyl-3-aminopropanenitrile.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Medicine: Its derivatives have been explored for their anticancer and antimicrobial properties.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 3-(4-Chlorophenyl)-2,2-dimethyl-3-oxopropanenitrile exerts its effects involves interactions with specific molecular targets. For instance, its derivatives have been shown to inhibit the activity of heat shock proteins such as TRAP1, leading to the induction of apoptosis in cancer cells . The compound’s ability to form stable complexes with these proteins is key to its biological activity.
Comparison with Similar Compounds
- 3-(4-Chlorophenyl)-3-hydroxy-2,2-dimethylpropanoic acid
- 3-(4-Chlorophenyl)-3-hydroxy-2,2-dimethylpropanoate
- 3-(4-Chlorophenyl)-3-aminopropanenitrile
Comparison: Compared to its analogs, 3-(4-Chlorophenyl)-2,2-dimethyl-3-oxopropanenitrile is unique due to the presence of both a nitrile and a ketone group, which confer distinct reactivity and biological activity. Its derivatives have shown higher selectivity and potency in inhibiting specific molecular targets, making it a valuable compound for further research and development .
Properties
Molecular Formula |
C11H10ClNO |
---|---|
Molecular Weight |
207.65 g/mol |
IUPAC Name |
3-(4-chlorophenyl)-2,2-dimethyl-3-oxopropanenitrile |
InChI |
InChI=1S/C11H10ClNO/c1-11(2,7-13)10(14)8-3-5-9(12)6-4-8/h3-6H,1-2H3 |
InChI Key |
KGYUMZFGJZHXTK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C#N)C(=O)C1=CC=C(C=C1)Cl |
Origin of Product |
United States |
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